molecular formula C10H5F3O4 B14438166 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one CAS No. 78277-31-3

7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one

Cat. No.: B14438166
CAS No.: 78277-31-3
M. Wt: 246.14 g/mol
InChI Key: YDBXCGFHWVEVCW-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been widely studied for their potential therapeutic properties. The addition of hydroxyl and trifluoromethyl groups to the coumarin structure enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pechmann condensation process to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases and cancer.

    Industry: Used in the development of fluorescent probes and dyes.

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-4-methylcoumarin: Similar structure but lacks the trifluoromethyl group.

    4-Methyl-7-hydroxycoumarin: Another coumarin derivative with different substituents.

Uniqueness

The presence of the trifluoromethyl group in 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its analogs.

Properties

CAS No.

78277-31-3

Molecular Formula

C10H5F3O4

Molecular Weight

246.14 g/mol

IUPAC Name

7,8-dihydroxy-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H5F3O4/c11-10(12,13)5-3-7(15)17-9-4(5)1-2-6(14)8(9)16/h1-3,14,16H

InChI Key

YDBXCGFHWVEVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=O)O2)C(F)(F)F)O)O

Origin of Product

United States

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